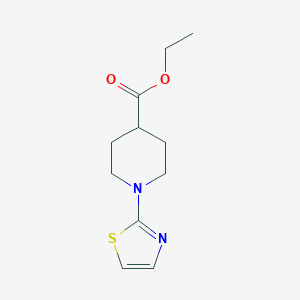
Ethyl 1-(thiazol-2-yl)piperidine-4-carboxylate
Cat. No. B8693988
M. Wt: 240.32 g/mol
InChI Key: ZZCNNRSAQYOGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735417B2
Procedure details


A mixture of 2-bromo-1,3-thiazole (522 mg, 3.18 mmol) and ethyl piperidine-4-carboxylate (1 g, 6.36 mmol) was heated to 100° C. neat overnight, then cooled to room temperature. The residue was dissolved in dichloromethane and directly purified by CombiFlash (0-40% ethyl acetate/hexanes) to provide 654 mg (2.7 2 mmol, 86% yield) of ethyl 1-(1,3-thiazol-2-yl)piperidine-4-carboxylate as a colorless oil.



Yield
86%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[NH:7]1[CH2:12][CH2:11][CH:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]1>ClCCl>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[N:7]1[CH2:12][CH2:11][CH:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
522 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=CN1
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(CC1)C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
directly purified by CombiFlash (0-40% ethyl acetate/hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC=C1)N1CCC(CC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2 mmol | |
| AMOUNT: MASS | 654 mg | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
